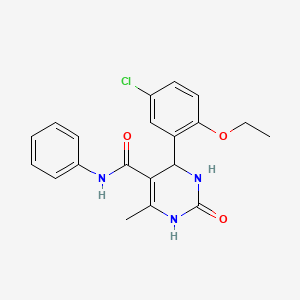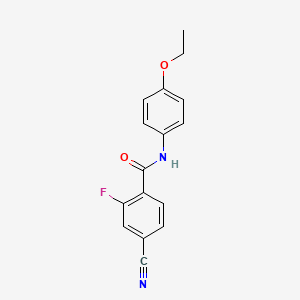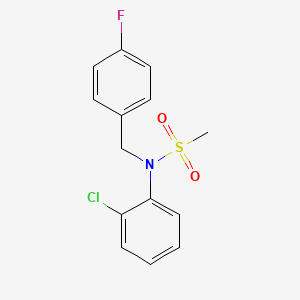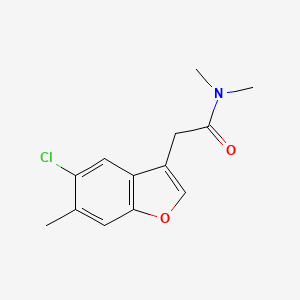![molecular formula C15H19ClN2O2 B4239543 N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide](/img/structure/B4239543.png)
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation of proteins, which plays a critical role in various biological processes, including gene expression, cell signaling, and protein degradation. ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
ACY-1215 selectively inhibits N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, which leads to the accumulation of acetylated proteins and alters various cellular processes. N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide is involved in the regulation of microtubule dynamics, protein trafficking, and autophagy, which are critical for cell division, migration, and survival. ACY-1215 has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, while also promoting the clearance of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, ACY-1215 has been shown to inhibit the activity of various oncogenic signaling pathways, such as NF-κB, STAT3, and AKT, which are involved in cell survival and proliferation. ACY-1215 has also been shown to enhance the immune response by promoting the activation of T cells and natural killer cells. In neurodegenerative diseases, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and promote the clearance of toxic protein aggregates. ACY-1215 has also been shown to improve cognitive function and reduce neuroinflammation. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ACY-1215 in lab experiments include its high selectivity for N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide, its ability to modulate various cellular processes, and its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. The limitations of using ACY-1215 in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its potential off-target effects on other HDAC isoforms.
Direcciones Futuras
There are several future directions for the research on ACY-1215. One direction is to develop more potent and selective analogs of ACY-1215 that can be used for specific therapeutic applications. Another direction is to investigate the potential of ACY-1215 in combination with other anticancer agents or immunotherapies to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of ACY-1215 in neurodegenerative diseases and inflammatory disorders, and to determine its potential clinical applications in these conditions.
Aplicaciones Científicas De Investigación
ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, ACY-1215 has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. ACY-1215 has also been shown to enhance the efficacy of other anticancer agents, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in preclinical models of rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQUPKSXZLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-chlorophenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate](/img/structure/B4239468.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)



![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)
![6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4239504.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4239512.png)

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4239533.png)
